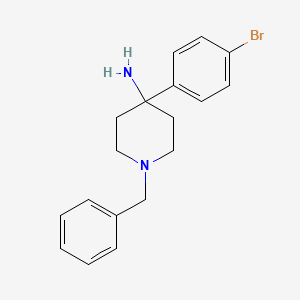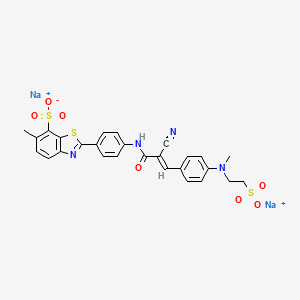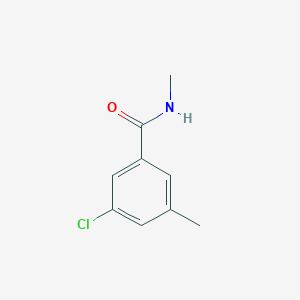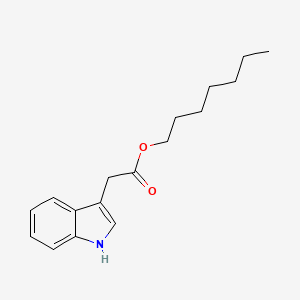
1-Benzyl-4-(4-bromophenyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(4-bromophenyl)piperidin-4-amine is a chemical compound with the molecular formula C18H21BrN2 and a molecular weight of 345.28 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a benzyl group attached to the nitrogen atom and a bromophenyl group attached to the piperidine ring.
Métodos De Preparación
The synthesis of 1-Benzyl-4-(4-bromophenyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, and 4-bromobenzyl chloride.
Reaction Conditions: The piperidine is first reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-4-(4-bromophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(4-bromophenyl)piperidin-4-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(4-bromophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, influencing neurotransmitter release or uptake.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparación Con Compuestos Similares
1-Benzyl-4-(4-bromophenyl)piperidin-4-amine can be compared with other similar compounds:
1-Benzyl-4-(4-fluorophenyl)piperidin-4-amine: This compound has a fluorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.
1-Benzyl-4-(4-methoxyphenyl)piperidin-4-amine: The presence of a methoxy group instead of a bromine atom can influence the compound’s solubility and interaction with biological targets.
1-Benzyl-4-(4-cyclopropylphenyl)piperidin-4-amine: The cyclopropyl group introduces steric hindrance, potentially affecting the compound’s binding affinity and selectivity.
Propiedades
Fórmula molecular |
C18H21BrN2 |
|---|---|
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
1-benzyl-4-(4-bromophenyl)piperidin-4-amine |
InChI |
InChI=1S/C18H21BrN2/c19-17-8-6-16(7-9-17)18(20)10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9H,10-14,20H2 |
Clave InChI |
IZINXOZWOYVOGD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Br)N)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)


![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)


![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)






